molecular formula C18H16N2O2S2 B2544441 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-01-0

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2544441
CAS RN: 896345-01-0
M. Wt: 356.46
InChI Key: VZSVDKLNGLLZJK-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide, also known as MTB or NSC 727447, is a synthetic compound that belongs to the class of thiazole-containing molecules. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties and mechanism of action.

Scientific Research Applications

Anticancer Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide derivatives have been studied for their potential anticancer activities. For instance, a series of substituted derivatives demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These findings indicate the compound's significant role in cancer research and treatment strategies (Ravinaik et al., 2021).

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide derivatives. Studies on these compounds showed potent activity against various bacterial and fungal strains, suggesting their potential as new antimicrobial agents (Bikobo et al., 2017).

Gelation Behavior and Supramolecular Chemistry

The gelation behavior of N-(thiazol-2-yl)benzamide derivatives, including the methylthio variants, has been explored for their role in supramolecular chemistry. These studies are crucial in understanding the compound's role in forming stable gels and its applications in various technological and medical fields (Yadav & Ballabh, 2020).

Nematocidal Activity

Recent research has also delved into the nematocidal activities of derivatives of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide, demonstrating their effectiveness against specific nematodes. This suggests a potential application in agriculture and pest control (Liu et al., 2022).

Fluorescent Dyes and Photophysical Properties

The compound and its derivatives have been used in the synthesis of fluorescent dyes, showing potential in photophysical applications. The derivatives exhibit a range of fluorescence, indicating their utility in various optical and electronic applications (Witalewska et al., 2019).

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-22-13-9-7-12(8-10-13)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSVDKLNGLLZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

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